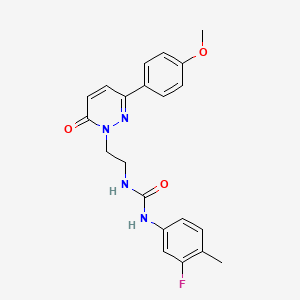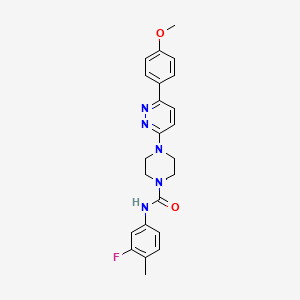![molecular formula C21H18Cl2N4O B3402211 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(2-chlorophenyl)pyridazine CAS No. 1049323-33-2](/img/structure/B3402211.png)
3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(2-chlorophenyl)pyridazine
Overview
Description
Compounds with a piperazine moiety are often used in the development of pharmaceuticals. The piperazine ring can interact with a variety of receptors in the body, which makes it a useful component in many drugs .
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step procedures. For example, a new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure .Molecular Structure Analysis
The molecular structure of compounds with a piperazine moiety can be quite complex. For example, the structure of 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one has been represented in a SVG file .Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives can be quite complex and are often specific to the particular derivative. For example, the novel compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is obtained in good yield via a three-step protocol .Physical And Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives can vary widely. For example, the compound 4-(3-Chlorobenzoyl)-1-piperazinylmethanone has a molecular formula of C18H16ClFN2O2 .Mechanism of Action
Target of Action
Similar compounds with piperazine moieties have been known to interact withD4 dopamine receptors . These receptors play a crucial role in modulating dopamine, a neurotransmitter that influences various brain functions such as mood, reward, and motor control.
Mode of Action
Compounds with similar structures have been found to act asligands for their target receptors . A ligand is a molecule that binds to another (usually larger) molecule. In this case, the compound would bind to the D4 dopamine receptor, potentially influencing the receptor’s activity.
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according toLipinski’s rule of five (RO5) . This rule is a guideline in the pharmaceutical industry to evaluate the druglikeness or potential of a chemical compound with respect to its pharmacokinetic and pharmaceutical properties.
Safety and Hazards
Future Directions
The future directions for research on piperazine derivatives are likely to involve the development of new analogs with improved pharmacological properties. For example, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
properties
IUPAC Name |
(2-chlorophenyl)-[4-[6-(2-chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N4O/c22-17-7-3-1-5-15(17)19-9-10-20(25-24-19)26-11-13-27(14-12-26)21(28)16-6-2-4-8-18(16)23/h1-10H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQHQWPQTGEFQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3Cl)C(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(4-chlorophenyl)pyridazine](/img/structure/B3402154.png)

![3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(naphthalen-2-yl)pyridazine](/img/structure/B3402175.png)
![3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(naphthalen-2-yl)pyridazine](/img/structure/B3402188.png)
![N-(3,4-difluorophenyl)-4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide](/img/structure/B3402189.png)
![1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-chlorophenyl)ethanone](/img/structure/B3402194.png)
![3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethylphenyl)pyridazine](/img/structure/B3402202.png)
![3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(2-chlorophenyl)pyridazine](/img/structure/B3402212.png)
![3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-(2-chlorophenyl)pyridazine](/img/structure/B3402219.png)
![1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B3402232.png)
![3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(2,4-dimethylphenyl)pyridazine](/img/structure/B3402233.png)
![N-(3-chloro-4-fluorophenyl)-4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide](/img/structure/B3402236.png)
